methyl 1-nitrosopiperidine-4-carboxylate methyl 1-nitrosopiperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 13458-55-4
VCID: VC11603227
InChI:
SMILES:
Molecular Formula: C7H12N2O3
Molecular Weight: 172.2

methyl 1-nitrosopiperidine-4-carboxylate

CAS No.: 13458-55-4

Cat. No.: VC11603227

Molecular Formula: C7H12N2O3

Molecular Weight: 172.2

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 1-nitrosopiperidine-4-carboxylate - 13458-55-4

Specification

CAS No. 13458-55-4
Molecular Formula C7H12N2O3
Molecular Weight 172.2

Introduction

Chemical Identity and Structural Properties

Methyl 1-nitrosopiperidine-4-carboxylate is characterized by the molecular formula C₇H₁₂N₂O₃ and a molecular weight of 172.18 g/mol . The compound features a piperidine ring substituted with a nitroso group at the 1-position and a methyl ester at the 4-position (Figure 1). Its IUPAC name, methyl 1-nitrosopiperidine-4-carboxylate, reflects this substitution pattern. Key physicochemical properties include:

PropertyValueSource
CAS Registry Number13458-55-4
Molecular FormulaC₇H₁₂N₂O₃
Molecular Weight172.18 g/mol
SynonymsMethyl 1-nitrosopiperidine-4-carboxylate; 4-Piperidinecarboxylic acid, 1-nitroso-, methyl ester
Storage ConditionsCool, dry environment

The nitroso group introduces reactivity typical of nitrosamines, including susceptibility to degradation under heat or light, which has implications for its stability in pharmaceutical formulations .

Synthesis and Manufacturing

Nitrosation of Piperidine Derivatives

The synthesis of methyl 1-nitrosopiperidine-4-carboxylate typically involves nitrosation of a precursor piperidine compound. A patented method for analogous nitrosopiperazines describes the use of sodium nitrite (NaNO₂) under acidic conditions to introduce the nitroso group . For example, 1,4-dinitrosopiperazine is synthesized by treating piperazine derivatives with NaNO₂ in the presence of formic acid and sodium hydroxide . Adapting this approach, methyl 1-nitrosopiperidine-4-carboxylate could be synthesized via nitrosation of methyl 4-piperidinecarboxylate (Figure 2).

Key Reaction Steps

  • Precursor Preparation: Methyl 4-piperidinecarboxylate is dissolved in an aqueous acidic medium (e.g., HCl or HCOOH) .

  • Nitrosation: Sodium nitrite is added dropwise at controlled temperatures (5–50°C) to form the nitroso derivative .

  • Work-Up: The product is extracted with chloroform or dichloromethane, followed by vacuum distillation to isolate the pure compound .

Yield: Patented methods for similar compounds report yields of 69–83%, depending on reaction optimization .

Analytical Detection and Quantification

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

Recent advances in detecting nitrosamine impurities, such as 1-methyl-4-nitrosopiperazine (MNP), provide a framework for analyzing methyl 1-nitrosopiperidine-4-carboxylate. A validated LC-MS/MS method for MNP achieved a limit of detection (LOD) of 0.1 ng/mL and a limit of quantification (LOQ) of 0.2 ng/mL using multiple reaction monitoring (MRM) . Key parameters include:

ParameterValueSource
ColumnC18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase0.1% formic acid in water/acetonitrile
Ionization ModePositive electrospray (ESI+)
MRM Transition130.1 → 84.1

Challenges in Analysis

  • Matrix Interference: Pharmaceutical formulations containing rifampicin or similar APIs may require extensive sample cleanup to avoid false positives .

  • Stability: Nitrosamines degrade under high temperatures, necessitating cold-chain storage during analysis .

Pharmacological and Toxicological Considerations

Antitussive Activity

Structurally related nitrosopiperidines, such as 1-nitroso-4-phenyl-4-propionylpiperidine, exhibit antitussive activity in preclinical models. At doses of 0.05–0.075 mg/kg, these compounds suppress cough reflexes in cats by modulating tracheal sensory neurons . While direct data for methyl 1-nitrosopiperidine-4-carboxylate are lacking, its structural similarity suggests potential bioactivity warranting further study.

Regulatory and Industrial Implications

Current Regulatory Limits

  • FDA Interim Limit for MNP: 5 ppm, revised from 0.16 ppm after risk-benefit analysis .

  • ICH M7 Guidelines: Recommend controlling nitrosamines to ≤1.5 µg/day intake .

Mitigation Strategies

  • Forced Degradation Studies: Thermal stress tests (e.g., 60°C for 10 days) can identify nitrosamine formation pathways in APIs .

  • Process Optimization: Reducing residual amines and nitrosating agents during synthesis lowers impurity risks .

Future Research Directions

  • Synthetic Route Optimization: Developing greener nitrosation methods to minimize byproducts.

  • Toxicological Profiling: In vitro and in vivo studies to assess carcinogenic potential.

  • Analytical Method Expansion: Validating GC-MS and NMR techniques for complementary detection.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator